N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and multiple chlorine and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves a multi-step process. The initial step often includes the preparation of the benzoxazole ring, followed by the introduction of the nitro and chloro substituents. The final step involves the formation of the imine linkage through a condensation reaction between the aldehyde and amine groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution of the chloro groups can lead to various substituted derivatives.
Scientific Research Applications
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar chlorine substituents but lack the benzoxazole ring and nitro group.
Benzoxazole Derivatives: Compounds with a benzoxazole ring but different substituents.
Uniqueness
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is unique due to its combination of a benzoxazole ring, multiple chlorine substituents, and a nitro group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H10Cl3N3O3 |
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Molecular Weight |
446.7 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H10Cl3N3O3/c21-14-5-2-12(8-16(14)23)20-25-17-9-13(3-6-19(17)29-20)24-10-11-1-4-15(22)18(7-11)26(27)28/h1-10H |
InChI Key |
SZBJXSGYSKPHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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